molecular formula C13H18BrN3O3S B2781358 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide CAS No. 1797242-71-7

5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide

Cat. No. B2781358
CAS RN: 1797242-71-7
M. Wt: 376.27
InChI Key: HPWPYOBJCLCMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide” is a complex organic molecule. It contains a nicotinamide group, which is a form of vitamin B3 and is used in many biological reactions . The compound also contains a methylsulfonyl group and a piperidin-4-yl group, which are common in many pharmaceuticals .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions like hydromethylation . Hydromethylation is a process where a hydrogen atom and a methyl group are added to a molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar groups often have a high melting point and are stable under normal conditions .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a compound that falls within the broader category of nicotinamide derivatives. These compounds, including nicotinamide itself, are involved in various chemical synthesis processes due to their potential as ligands in coordination chemistry. For instance, nicotinic acid and nicotinamide have been utilized to create coordination compounds with metal ions, demonstrating their versatile bonding capabilities through the pyridine ring nitrogen and the carbonyl oxygen. Such coordination can lead to monodentate ligand bonding or even polymeric structures when acting as bidentate bridging ligands. This versatility is crucial for the development of novel materials and catalysts in chemical research (Ahuja, Rai, & Singh, 1975).

Biological and Medicinal Chemistry

The synthesis and study of nicotinamide derivatives, including those similar to 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide, have significant implications in medicinal chemistry. For example, nicotinamide and its analogs have been evaluated for their activity in inducing differentiation of murine erythroleukemia cells, showcasing the potential therapeutic applications of these compounds in treating cancer. N'-Methylnicotinamide, one of the nicotinamide derivatives, exhibited substantial effectiveness, highlighting the importance of structural modifications to enhance biological activity (Terada, Fujiki, Marks, & Sugimura, 1979).

properties

IUPAC Name

5-bromo-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3S/c1-21(19,20)17-4-2-10(3-5-17)7-16-13(18)11-6-12(14)9-15-8-11/h6,8-10H,2-5,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWPYOBJCLCMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.